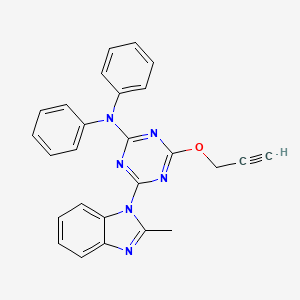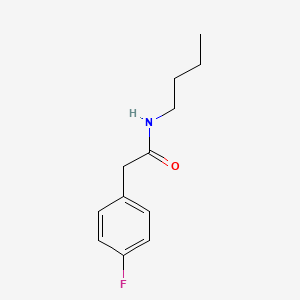![molecular formula C22H26N2O4 B5028111 4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5028111.png)
4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as BPEAC and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BPEAC is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPEAC has also been shown to penetrate cell membranes, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects:
BPEAC has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of cell proliferation. BPEAC has also been shown to penetrate cell membranes, which may explain its potential use as a drug delivery system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPEAC is its potential use in cancer research and drug delivery systems. However, one limitation is the lack of understanding of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and concentration for lab experiments.
Direcciones Futuras
There are several future directions for BPEAC research, including:
1. Further research into the mechanism of action of BPEAC to better understand its potential use in cancer research and drug delivery systems.
2. Development of new synthesis methods for BPEAC to improve its efficiency and yield.
3. Optimization of the dosage and concentration of BPEAC for lab experiments.
4. Investigation of the potential use of BPEAC in other fields, such as organic synthesis and material science.
In conclusion, BPEAC is a chemical compound that has been the subject of scientific research due to its potential use in various fields. BPEAC has been synthesized using various methods and has been studied for its potential use in cancer research, drug delivery systems, and organic synthesis. Further research is needed to fully understand the mechanism of action of BPEAC and to optimize its use in lab experiments.
Métodos De Síntesis
BPEAC can be synthesized using various methods, including the reaction of 4-butoxybenzoyl chloride with N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide in the presence of triethylamine. Another method involves the reaction of 4-butoxybenzoyl chloride with N-(2-hydroxyethyl)-2-phenylvinylamine in the presence of triethylamine, followed by the reaction of the resulting product with phosgene and N-(tert-butoxycarbonyl)glycine.
Aplicaciones Científicas De Investigación
BPEAC has been studied for its potential use in various fields, including cancer research, drug delivery systems, and organic synthesis. In cancer research, BPEAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug delivery systems, BPEAC has been used as a carrier for various drugs due to its ability to penetrate cell membranes. In organic synthesis, BPEAC has been used as a reagent in various reactions due to its unique chemical structure.
Propiedades
IUPAC Name |
4-butoxy-N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-3-15-28-19-11-9-18(10-12-19)21(26)24-20(22(27)23-13-14-25)16-17-7-5-4-6-8-17/h4-12,16,25H,2-3,13-15H2,1H3,(H,23,27)(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLDUEDAIAFECS-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5028050.png)

![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028060.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
![1-benzyl-3-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5028065.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
